

Spectroscopic Analysis of 3-Methylisoquinoline: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methyl-4-isoquinolinamine	
Cat. No.:	B15371442	Get Quote

Disclaimer: Spectroscopic data for the specific compound **3-Methyl-4-isoquinolinamine** is not readily available in public scientific databases. This guide utilizes data for the closely related compound, **3-Methylisoquinoline**, to illustrate the principles of spectroscopic data presentation and analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylisoquinoline, a heterocyclic aromatic compound. The information is presented in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not fully available in		
search results		

¹³C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment	
Data not fully available in search results		

Infrared (IR) Spectroscopy

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak assignments not fully available in search results. General regions are noted.		
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Methyl C-H stretch
1500-1600	Strong	C=C and C=N ring stretching
1370-1450	Medium	C-H bending

Mass Spectrometry (MS)

Mass Spectral Data

The mass spectrum was obtained via electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
143	100	[M] ⁺ (Molecular Ion)
142	~50	[M-H]+
115	~60	[M-H-HCN]+ or [M-N=CH ₂]+
89	~20	Further fragmentation

Experimental Protocols



The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to 3-Methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film could be prepared between two salt plates (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

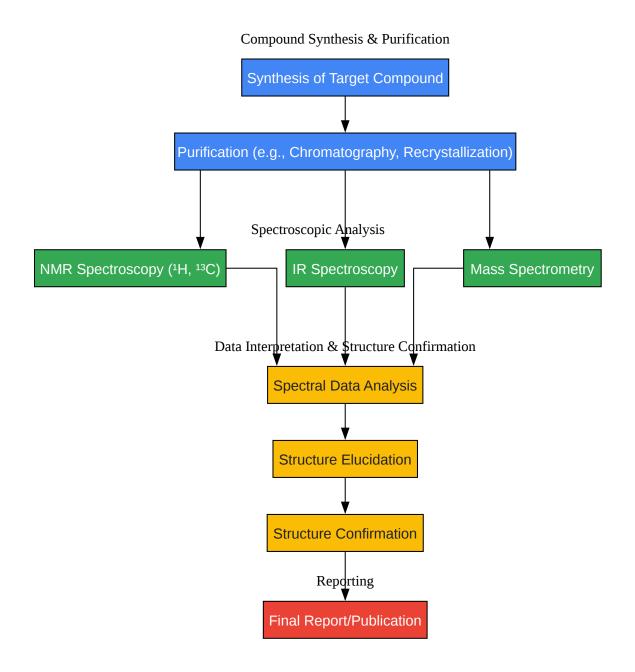
Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting ions would be separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.





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A general workflow for the spectroscopic analysis of a chemical compound.



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